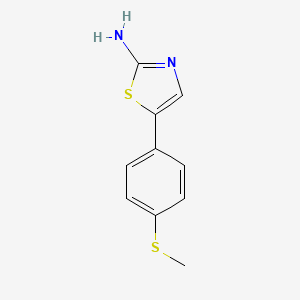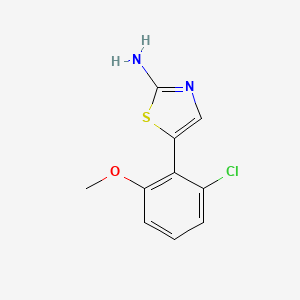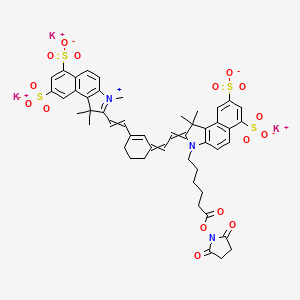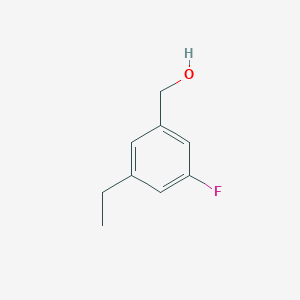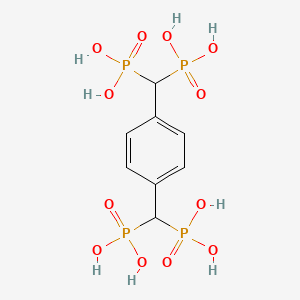
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid is a chemical compound with the molecular formula C8H14O12P4 and a molecular weight of 426.08 g/mol It is known for its unique structure, which includes a phenylene group bonded to four phosphonic acid groups through methylene bridges
Métodos De Preparación
The synthesis of (1,4-Phenylenedimethylidyne)tetrakisphosphonic acid typically involves the reaction of 1,4-phenylenedimethylidyne with phosphonic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve scaling up these reactions in large reactors with precise temperature and pressure controls to ensure high yield and purity.
Análisis De Reacciones Químicas
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and affect various biochemical processes.
Medicine: Research is ongoing to explore its use in drug delivery systems, where its ability to form stable complexes with metal ions can be utilized to transport therapeutic agents to specific targets in the body.
Mecanismo De Acción
The mechanism of action of (1,4-Phenylenedimethylidyne)tetrakisphosphonic acid involves its ability to chelate metal ions. By binding to metal ions, the compound can influence various molecular targets and pathways. For example, in biological systems, it can inhibit the activity of metalloenzymes by sequestering the metal ions required for their catalytic function. This chelation mechanism is also utilized in industrial applications, where the compound forms protective layers on metal surfaces to prevent corrosion .
Comparación Con Compuestos Similares
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid can be compared to other phosphonic acid derivatives, such as:
Ethylenediaminetetra(methylenephosphonic acid): Similar in its ability to chelate metal ions but differs in its structural framework.
Nitrilotris(methylenephosphonic acid): Another chelating agent with a different central scaffold but similar functional groups.
1-Hydroxyethane-1,1-diphosphonic acid: Known for its use in preventing scale formation in water systems, it shares the phosphonic acid groups but has a simpler structure.
These comparisons highlight the unique structure of this compound, which provides distinct properties and applications in various fields.
Propiedades
Fórmula molecular |
C8H14O12P4 |
|---|---|
Peso molecular |
426.08 g/mol |
Nombre IUPAC |
[[4-(diphosphonomethyl)phenyl]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C8H14O12P4/c9-21(10,11)7(22(12,13)14)5-1-2-6(4-3-5)8(23(15,16)17)24(18,19)20/h1-4,7-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) |
Clave InChI |
IVIVPEVEOQYMDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


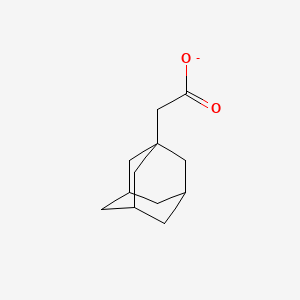
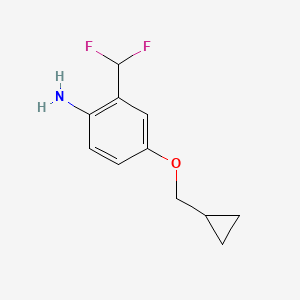
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14764177.png)
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)
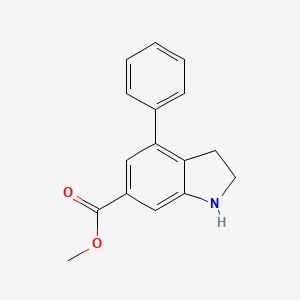
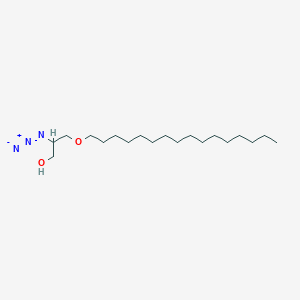


![1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea](/img/structure/B14764215.png)

